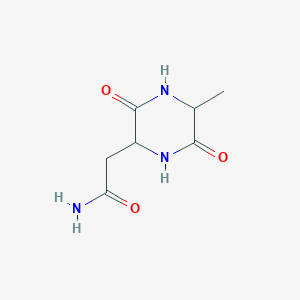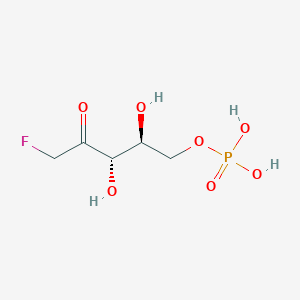
2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide, also known as MDL-72527, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazinediones and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The exact mechanism of action of 2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide is not fully understood. However, it has been proposed that this compound may exert its effects by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation.
Biochemical and physiological effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. Some of these effects include:
1. Induction of apoptosis: This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
2. Inhibition of angiogenesis: this compound has been found to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis.
3. Reduction of inflammation: This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent activity: This compound exhibits potent activity against various types of cancer cells, making it a valuable tool for cancer research.
2. Versatility: this compound exhibits a range of interesting biochemical and physiological effects, making it a versatile compound for studying various biological processes.
Some of the limitations of using this compound in lab experiments include:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to use in some experimental setups.
2. Toxicity: this compound has been found to exhibit some toxicity, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the study of 2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide. Some of these directions include:
1. Development of new drugs: this compound has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections. Further research is needed to develop new drugs based on this compound.
2. Mechanistic studies: The exact mechanism of action of this compound is not fully understood. Further mechanistic studies are needed to elucidate the molecular pathways involved in its effects.
3. Toxicology studies: Further toxicology studies are needed to assess the safety of this compound and its potential side effects.
Conclusion:
This compound is a synthetic compound that exhibits a range of interesting biochemical and physiological effects. This compound has been extensively studied for its potential applications in the field of medicinal chemistry, including as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs based on its properties.
合成法
The synthesis of 2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide involves the reaction of 5-methyl-3,6-dioxopiperazine-2,7-dicarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: this compound has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Antimicrobial activity: this compound has been found to exhibit antimicrobial activity against various types of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
131025-37-1 |
|---|---|
分子式 |
C7 H11 N3 O3 |
分子量 |
185.18 g/mol |
IUPAC名 |
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetamide |
InChI |
InChI=1S/C7H11N3O3/c1-3-6(12)10-4(2-5(8)11)7(13)9-3/h3-4H,2H2,1H3,(H2,8,11)(H,9,13)(H,10,12) |
InChIキー |
CNUXHBDSGYULLI-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)N |
正規SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)

![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)